molecular formula C12H11N3O2S B15034974 Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate CAS No. 337499-89-5

Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate

Cat. No.: B15034974
CAS No.: 337499-89-5
M. Wt: 261.30 g/mol
InChI Key: DKOHGUJUCHQWOI-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, cyanomethyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. Techniques such as solvent-free reactions and fusion methods are employed to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism by which Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and sulfanyl groups play a crucial role in binding to these targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyano-6-[(cyanomethyl)sulfanyl]-2-methylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

337499-89-5

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

ethyl 5-cyano-6-(cyanomethylsulfanyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H11N3O2S/c1-3-17-12(16)10-6-9(7-14)11(15-8(10)2)18-5-4-13/h6H,3,5H2,1-2H3

InChI Key

DKOHGUJUCHQWOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC#N)C

Origin of Product

United States

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